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molecular formula C10H9F3O3 B3040550 2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane CAS No. 215654-95-8

2-{[4-(Trifluoromethoxy)phenoxy]methyl}oxirane

Cat. No. B3040550
M. Wt: 234.17 g/mol
InChI Key: TZNVDWDKRCCSMR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US08293734B2

Procedure details

A mixture of 4-trifluoromethoxyphenol (0.152 mL, 1.17 mmol), K2CO3 (260 mg, 1.17 mmol) and 2-(bromomethyl)oxirane (76) (0.30 mL, 3.51 mmol) in anhydrous acetone (3 mL) was stirred in a sealed vial at 59° C. for 36 h. The resulting mixture was filtered, washing with CH2Cl2, and then the filtrate was evaporated to dryness and the residue was chromatographed on silica gel. Elution with 0-15% CH2Cl2/pentane firstly gave foreruns, and then further elution with 20-25% CH2Cl2/pentane gave 2-{[4-(trifluoromethoxy)phenoxy]methyl}oxirane (77) (similarly prepared by Cao et al., WO 2008112483A2 using epichlorohydrin) (260 mg, 95%) as an oil; 1H NMR (CDCl3) δ 7.14 (br dd, J=9.0, 0.6 Hz, 2H), 6.91 (dt, J=9.1, 3.0 Hz, 2H), 4.23 (dd, J=11.1, 3.1 Hz, 1H), 3.94 (dd, J=11.1, 5.7 Hz, 1H), 3.34 (m, 1H), 2.91 (dd, J=4.8, 4.2 Hz, 1H), 2.75 (dd, J=4.9, 2.6 Hz, 1H).
Quantity
0.152 mL
Type
reactant
Reaction Step One
Name
Quantity
260 mg
Type
reactant
Reaction Step One
Quantity
0.3 mL
Type
reactant
Reaction Step One
Quantity
3 mL
Type
solvent
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]([F:12])([F:11])[O:3][C:4]1[CH:9]=[CH:8][C:7]([OH:10])=[CH:6][CH:5]=1.C([O-])([O-])=O.[K+].[K+].Br[CH2:20][CH:21]1[CH2:23][O:22]1>CC(C)=O>[F:1][C:2]([F:11])([F:12])[O:3][C:4]1[CH:5]=[CH:6][C:7]([O:10][CH2:20][CH:21]2[CH2:23][O:22]2)=[CH:8][CH:9]=1 |f:1.2.3|

Inputs

Step One
Name
Quantity
0.152 mL
Type
reactant
Smiles
FC(OC1=CC=C(C=C1)O)(F)F
Name
Quantity
260 mg
Type
reactant
Smiles
C(=O)([O-])[O-].[K+].[K+]
Name
Quantity
0.3 mL
Type
reactant
Smiles
BrCC1OC1
Name
Quantity
3 mL
Type
solvent
Smiles
CC(=O)C

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
59 °C
Stirring
Type
CUSTOM
Details
was stirred in a sealed vial at 59° C. for 36 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

FILTRATION
Type
FILTRATION
Details
The resulting mixture was filtered
WASH
Type
WASH
Details
washing with CH2Cl2
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated to dryness
CUSTOM
Type
CUSTOM
Details
the residue was chromatographed on silica gel
WASH
Type
WASH
Details
Elution with 0-15% CH2Cl2/pentane firstly gave foreruns
WASH
Type
WASH
Details
further elution with 20-25% CH2Cl2/pentane

Outcomes

Product
Details
Reaction Time
36 h
Name
Type
product
Smiles
FC(OC1=CC=C(OCC2OC2)C=C1)(F)F

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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